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molecular formula C5H7N3O B160893 2-Amino-4-hydroxy-6-methylpyrimidine CAS No. 3977-29-5

2-Amino-4-hydroxy-6-methylpyrimidine

Cat. No. B160893
M. Wt: 125.13 g/mol
InChI Key: KWXIPEYKZKIAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04171429

Procedure details

Guanidine hydrochloride (IIIc) (10 g, 0.1 mol) was added to 1 M ethanolic sodium ethoxide (100 ml) and the mixture was stirred for 10 minutes at room temperature. Sodium chloride was removed from the mixture by filtration, and the filtrate was condensed to a syrup in vacuo below 35°. To the residue was added 1,3,6-trimethyluracil (800 mg, 0.005 mol) and the mixture was heated at ~90° for 6 hours under nitrogen. The reaction mixture was dissolved in water (20 ml) and the solution added to a column of Amberlite IRC-50 (H+) (30×3 cm diameter) and the column was washed with water. The uv absorbing fractions were collected and evaporated to dryness in vacuo. The solid residue was recrystallized from water to give 6-methylisocytosine (IIb, R1 =H, R2 =methyl) (320 mg, mp 290°-292° dec.). The uv and ir characteristics were identical with those of an authentic sample of 6 -methylisocytosine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].[O-]CC.[Na+].CN1[C:18]([CH3:19])=[CH:17][C:15](=[O:16])N(C)C1=O>O>[CH3:19][C:18]1[NH:2][C:3]([NH2:5])=[N:4][C:15](=[O:16])[CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
100 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1C)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Sodium chloride was removed from the mixture by filtration
CUSTOM
Type
CUSTOM
Details
condensed to a syrup in vacuo below 35°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at ~90° for 6 hours under nitrogen
Duration
6 h
ADDITION
Type
ADDITION
Details
the solution added to a column of Amberlite IRC-50 (H+) (30×3 cm diameter)
WASH
Type
WASH
Details
the column was washed with water
CUSTOM
Type
CUSTOM
Details
The uv absorbing fractions
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue was recrystallized from water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC(=O)N=C(N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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